molecular formula C10H19Cl2N3O B1402661 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride CAS No. 1452523-27-1

2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Cat. No.: B1402661
CAS No.: 1452523-27-1
M. Wt: 268.18 g/mol
InChI Key: ZTVDXCZLULLEGH-UHFFFAOYSA-N
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Description

2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

This compound acts as an inhibitor of DLK, a kinase involved in neuronal signaling .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature .

Future Directions

The future directions of research on this compound could involve further exploration of its therapeutic potential in the treatment of neuronal injuries and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride typically involves the reaction of a pyrazole derivative with a piperidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The purification of the final product is usually achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions may convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol
  • 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-methanol
  • 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-propanol

Uniqueness

2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its dihydrochloride form may also enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

2-(3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c14-6-3-9-7-10(13-12-9)8-1-4-11-5-2-8;;/h7-8,11,14H,1-6H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVDXCZLULLEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNC(=C2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 2
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 3
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 4
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 5
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 6
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

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